molecular formula C16H21N3O5S2 B2622237 METHYL 4-OXO-4-({[4-(PYRROLIDINE-1-SULFONYL)PHENYL]CARBAMOTHIOYL}AMINO)BUTANOATE CAS No. 642943-65-5

METHYL 4-OXO-4-({[4-(PYRROLIDINE-1-SULFONYL)PHENYL]CARBAMOTHIOYL}AMINO)BUTANOATE

Cat. No.: B2622237
CAS No.: 642943-65-5
M. Wt: 399.48
InChI Key: MGLUYFCSKKVVLG-UHFFFAOYSA-N
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Description

METHYL 4-OXO-4-({[4-(PYRROLIDINE-1-SULFONYL)PHENYL]CARBAMOTHIOYL}AMINO)BUTANOATE is a methyl ester derivative of a 4-oxo butanoate scaffold. Key structural features include:

  • Carbamothioyl group: A thiourea moiety (NH-CS-NH) linked to the 4-oxo position.
  • Pyrrolidine sulfonyl substituent: A sulfonamide group attached to a pyrrolidine ring, further connected to a phenyl group.
  • Methyl ester: Enhances lipophilicity compared to carboxylic acid counterparts.

Properties

IUPAC Name

methyl 4-oxo-4-[(4-pyrrolidin-1-ylsulfonylphenyl)carbamothioylamino]butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O5S2/c1-24-15(21)9-8-14(20)18-16(25)17-12-4-6-13(7-5-12)26(22,23)19-10-2-3-11-19/h4-7H,2-3,8-11H2,1H3,(H2,17,18,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGLUYFCSKKVVLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC(=O)NC(=S)NC1=CC=C(C=C1)S(=O)(=O)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-oxo-4-({[4-(pyrrolidine-1-sulfonyl)phenyl]carbamothioyl}amino)butanoate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the reaction of 4-(pyrrolidine-1-sulfonyl)aniline with methyl 4-oxo-4-aminobutanoate under specific conditions to form the desired product . The reaction conditions often involve the use of solvents such as dichloromethane and catalysts to facilitate the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and implementing purification techniques such as recrystallization or chromatography to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-oxo-4-({[4-(pyrrolidine-1-sulfonyl)phenyl]carbamothioyl}amino)butanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups .

Scientific Research Applications

Methyl 4-oxo-4-({[4-(pyrrolidine-1-sulfonyl)phenyl]carbamothioyl}amino)butanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 4-oxo-4-({[4-(pyrrolidine-1-sulfonyl)phenyl]carbamothioyl}amino)butanoate involves its interaction with specific molecular targets. The pyrrolidine ring and sulfonyl group are known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests it could affect multiple biological processes .

Comparison with Similar Compounds

The compound’s structural analogs share the 4-oxo butanoate backbone but differ in substituents, leading to variations in physicochemical properties and biological activity. Below is a detailed analysis:

Structural and Functional Group Differences

Compound Name Key Substituents Molecular Formula Molecular Weight (g/mol) Key Functional Groups
Target Compound Pyrrolidine-1-sulfonyl phenyl carbamothioyl C₁₇H₂₂N₃O₅S₂ 412.5* Thiourea, sulfonamide, methyl ester
METHYL 4-({[(4-METHOXYPHENYL)(...SULFONYL]METHYL}IMINO)METHYL]AMINO}CARBOTHIOYL)AMINO]BENZOATE Methoxyphenyl, sulfonylmethyl C₂₅H₂₄N₃O₅S₂ 518.6 Thiourea, sulfonyl, methoxy, methyl ester
2-OXO-2-PHENYLETHYL 3-[(4-METHYLPHENYL)CARBAMOYL]PROPANOATE Phenylethyl oxo, 4-methylphenyl carbamoyl C₁₉H₁₉NO₄ 325.36 Carbamoyl, ketone
4-OXO-4-([3-(TRIFLUOROMETHYL)PHENYL]AMINO)BUTANOIC ACID Trifluoromethylphenyl amino C₁₁H₁₀F₃NO₃ 261.20 Carboxylic acid, trifluoromethyl
METHYL 4-(4-BROMOPHENYL)-4-OXO-2-PHENYLBUTANOATE Bromophenyl, phenyl C₁₇H₁₅BrO₃ 347.2 Bromine, ketone, methyl ester

*Estimated based on structural similarity.

a) Solubility and Lipophilicity
  • The methyl ester in the target compound and increases lipophilicity compared to the free acid in . This enhances membrane permeability but may reduce aqueous solubility.
  • The trifluoromethyl group in introduces strong electron-withdrawing effects, improving metabolic stability but reducing solubility .
  • The bromine atom in adds polarizability but may lower solubility due to increased molecular weight .
b) Electronic and Steric Effects
  • Thiourea (NH-CS-NH) in the target compound and can engage in hydrogen bonding and metal coordination, unlike the carbamoyl (NH-CO-NH) in .

Pharmacological Potential

  • Sulfonamide-containing compounds (target, ) are associated with protease or carbonic anhydrase inhibition due to sulfonamide’s affinity for zinc ions .
  • Thiourea derivatives exhibit antimicrobial and anticancer activity, as the thiourea moiety disrupts protein synthesis .

Stability and Reactivity

  • The trifluoromethyl group in enhances oxidative stability, making it suitable for long-term storage .

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